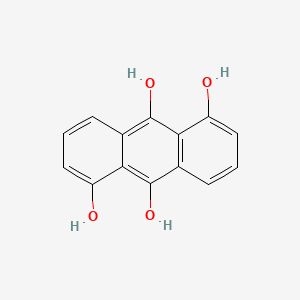

Anthracene-1,5,9,10-tetrol

Description

Historical Trajectories and Contemporary Relevance of Anthracene (B1667546) Derivatives in Chemical Research

The story of anthracene began in the 19th century with its isolation from coal tar. nih.govrroij.com Initially, it played a modest but important role in the development of structural theory and was primarily valued as a precursor for the synthesis of dyes, most notably alizarin. rroij.com The parent anthracene molecule is a planar, conjugated system known for its characteristic blue fluorescence under UV light. frontiersin.orgrsc.org

In the contemporary research landscape, anthracene derivatives have found a host of new and advanced applications. bohrium.com Their unique photophysical properties make them ideal candidates for use in organic light-emitting diodes (OLEDs), where they can function as efficient light-emitting materials. frontiersin.orgrsc.orgscispace.com The rigid, planar structure of the anthracene core facilitates effective π-π stacking, which is advantageous for charge transport, leading to their use in organic field-effect transistors (OFETs) and as semiconductors. frontiersin.orgmdpi.com Furthermore, the fluorescence of anthracene derivatives can be manipulated by the presence of certain analytes, which has led to their development as sensitive chemosensors for detecting environmental pollutants and biological molecules. rroij.com

Fundamental Structural Attributes of Polyhydroxylated Anthracenes and Their Impact on Research Directions

The fundamental structure of any polyhydroxylated anthracene is the C₁₄H₁₀ anthracene skeleton, a rigid, planar, and aromatic system. frontiersin.org The introduction of multiple hydroxyl groups imparts several key attributes that guide research directions:

Modified Electronic Properties: Hydroxyl groups are electron-donating. Their presence on the aromatic rings alters the electron density distribution and modifies the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning of electronic properties is central to developing materials for organic electronics. mdpi.com

Enhanced Reactivity and Redox Activity: The hydroxyl groups, particularly at the 9 and 10 positions, make the anthracene core susceptible to oxidation, often leading to the formation of anthraquinone (B42736) derivatives. This redox activity is a key feature in their application as intermediates in dye synthesis. chemicalbook.com

Increased Polarity and Hydrogen Bonding: The -OH groups increase the molecule's polarity compared to the parent hydrocarbon, affecting its solubility. frontiersin.org More importantly, they can act as both hydrogen bond donors and acceptors. This capability allows for the formation of specific intermolecular or intramolecular hydrogen bonds, which can direct the self-assembly of molecules into predictable supramolecular structures and influence crystal packing.

Sites for Further Functionalization: The hydroxyl groups themselves can serve as handles for further chemical modification, allowing for the attachment of other functional units to build more complex molecular architectures.

These attributes make polyhydroxylated anthracenes versatile building blocks. Research is often directed at harnessing these features, for example, by using them as synthons for complex dyes or investigating their interactions with biological systems, where hydrogen bonding and electronic interactions are critical. nih.gov

Positioning of Anthracene-1,5,9,10-tetrol within Advanced Organic and Materials Chemistry Research

While specific research findings on this compound are not widely reported, its position and potential within advanced research can be inferred from its unique structure and the established chemistry of its isomers, such as the well-documented Anthracene-1,4,9,10-tetraol (B146207) (also known as leucoquinizarin). guidechem.com

This compound is a hydroquinone (B1673460) derivative with respect to its central ring (hydroxyls at C9 and C10) and a resorcinol-like substitution pattern on one of its terminal rings (hydroxyls at C1 and C5). This specific arrangement distinguishes it from its 1,4,9,10-isomer, which has a hydroquinone-like pattern on the terminal ring as well. This structural nuance is expected to lead to different chemical behaviors.

Key Research Perspectives:

Redox-Active Building Block: Like its 1,4,9,10-isomer, this compound is expected to be a valuable redox-active intermediate. Oxidation would readily convert the central ring to a 9,10-anthraquinone structure, a core component of many important dyes and functional materials. chemicalbook.com

Modulation of Terminal Ring Reactivity: The most reactive positions of the parent anthracene for cycloadditions and many electrophilic substitutions are C9 and C10. researchgate.net However, research has shown that placing strong electron-donating groups on the terminal rings can activate those rings for functionalization. researchgate.net The 1,5-hydroxyl groups in this compound would significantly increase the electron density of that terminal ring, potentially enabling selective chemical reactions at other positions (e.g., C2, C4, C6, C8) that are typically less reactive. This offers a pathway to novel, selectively functionalized anthracene scaffolds.

Precursor for Advanced Materials: The specific 1,5,9,10-hydroxylation pattern could be exploited to create materials with unique properties. The hydroxyl groups could act as chelating sites for metal ions, leading to new pigments or catalytic materials. The geometry of its hydrogen bonding sites differs from other isomers, which could result in novel liquid crystal phases or self-assembled monolayers with distinct packing arrangements. Its potential use as a synthon in the synthesis of complex organic molecules for medicinal chemistry or materials science remains an area ripe for exploration. guidechem.com

Interactive Data Tables

Table 1: Comparative Properties of Anthracene and Related Derivatives

| Property | Anthracene | Anthracene-1,4,9,10-tetraol | This compound |

| CAS Number | 120-12-7 rsc.org | 476-60-8 guidechem.com | Not available |

| Molecular Formula | C₁₄H₁₀ frontiersin.org | C₁₄H₁₀O₄ | C₁₄H₁₀O₄ |

| Molar Mass | 178.23 g/mol rsc.org | 242.23 g/mol | 242.23 g/mol |

| Appearance | Colorless solid rsc.org | White to off-white powder guidechem.com | Not experimentally determined |

| Key Structural Feature | Unsubstituted PAH frontiersin.org | Four hydroxyl groups at 1,4,9,10 positions | Four hydroxyl groups at 1,5,9,10 positions |

| Common Application | Precursor to dyes, scintillator rroij.comrsc.org | Intermediate for dyes and pigments chemicalbook.com | Potential synthon for functional materials |

Table 2: Summary of Research Findings on Relevant Anthracene Derivatives

| Derivative Type | Research Focus | Key Findings |

| 9,10-Substituted Anthracenes | Organic Electronics (OTFTs) | Functionalization at the 9,10-positions is an effective way to tune thermal stability with minimal effect on optical properties. It strongly influences the solid-state molecular packing. mdpi.com |

| Anthracene-1,4,9,10-tetraol | Synthetic Chemistry | Acts as a key intermediate (synthon) for producing anthraquinone derivatives, which are used in dyes and pigments. The hydroxyl groups are redox-active. |

| 1,5-Substituted Anthracenes | Regioselectivity Control | Installing electron-donating groups at the 1- or 1,5-positions can activate the terminal rings, enabling selective functionalization away from the typical 9,10-positions. researchgate.net |

| General Anthracene Derivatives | Materials Science (OLEDs) | The anthracene core is a critical component for developing emitting materials (from blue to red) and charge-transporting materials for OLEDs. bohrium.comrsc.org |

Structure

3D Structure

Properties

CAS No. |

64651-75-8 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

anthracene-1,5,9,10-tetrol |

InChI |

InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-18H |

InChI Key |

KVGNRFUTVLFWFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C3C=CC=C(C3=C2O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Anthracene 1,5,9,10 Tetrol and Its Analogues

Conventional Synthetic Routes to Polyhydroxylated Anthracenes

Traditional methods for the synthesis of polyhydroxylated anthracenes have laid the groundwork for accessing these complex structures. These routes often begin with readily available anthraquinone (B42736) precursors.

A primary and straightforward method for the synthesis of anthracene-1,5,9,10-tetrol and its isomers is the reduction of the corresponding dihydroxyanthraquinones. beilstein-journals.org The term "leuco" refers to the colorless or white form of a dye, which in this context is the reduced tetra-hydroxylated anthracene (B1667546). The corresponding precursor for this compound would be 1,5-dihydroxyanthraquinone (B121750).

The reduction of the quinone carbonyls to hydroxyl groups can be achieved using various reducing agents. Common reagents for this transformation include sodium dithionite, zinc dust in acetic acid, or catalytic hydrogenation. colab.ws For instance, the reduction of 1,4-dihydroxyanthraquinone (quinizarin) yields anthracene-1,4,9,10-tetraol (B146207) (leucoquinizarin). A similar strategy applied to 1,5-dihydroxyanthraquinone would be expected to yield this compound. The reactive nature of the resulting leuco compounds necessitates their handling under inert conditions to prevent re-oxidation to the parent anthraquinone. beilstein-journals.org

| Precursor | Reducing Agent | Product | Reference |

| 1,5-Dihydroxyanthraquinone | Zn/CH3COOH | This compound | beilstein-journals.org |

| 1,4-Dihydroxyanthraquinone | Na2S2O4 | Anthracene-1,4,9,10-tetrol |

More elaborate synthetic routes involve the construction and functionalization of the anthracene skeleton through multi-step sequences. A common approach is the use of Friedel-Crafts acylation to introduce acyl groups onto an aromatic core, which can then be elaborated into the final polycyclic structure. organic-chemistry.orgiitk.ac.insavemyexams.com

For the synthesis of a 1,5-disubstituted anthracene scaffold, a suitable starting material could be a 1,4-disubstituted benzene (B151609) derivative. A double Friedel-Crafts acylation with phthalic anhydride (B1165640) or a related derivative could be envisioned to construct the central ring of the anthraquinone. Subsequent functional group manipulations, including hydroxylation and reduction of the quinone, would lead to the desired polyhydroxylated anthracene.

A representative multi-step synthesis could involve:

Friedel-Crafts Acylation: Reaction of a substituted benzene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. organic-chemistry.org

Cyclization: An intramolecular cyclization reaction to form the tricyclic anthraquinone core.

Hydroxylation/Functionalization: Introduction of hydroxyl groups at the desired positions.

Reduction: Final reduction of the anthraquinone to the anthracene-tetrol.

While no direct multi-step synthesis for this compound is prominently reported, the synthesis of various aminoanthraquinones from 1,4-dihydroxyanthraquinone has been achieved through acylation followed by amination and subsequent reduction of the acetate (B1210297) groups. mdpi.com This highlights the feasibility of multi-step sequences in functionalizing the anthraquinone core prior to the final reduction to the tetrol.

Modern Catalytic Strategies for the Synthesis of this compound Scaffolds

Contemporary organic synthesis has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to conventional routes.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds, providing powerful tools for the synthesis and functionalization of aromatic systems like anthracene. nih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls and can be applied to the functionalization of the anthracene core. wikipedia.org

For the synthesis of anthracene analogues, a dihaloanthracene or a dihaloanthraquinone could be used as a substrate. Coupling with an appropriate boronic acid would introduce various substituents onto the anthracene framework. While direct application to the synthesis of this compound is not explicitly detailed, the Suzuki-Miyaura coupling of halogenated flavonoids has been successfully employed to prepare a library of synthetic derivatives, demonstrating its utility in functionalizing polyhydroxylated aromatic compounds. mdpi.com The synthesis of 9,10-disubstituted 2,3,6,7-tetraalkoxyanthracenes has also been reported, showcasing the power of this methodology. beilstein-journals.org

Table of Suzuki-Miyaura Coupling Examples for Aromatic Functionalization:

| Aryl Halide/Triflate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 8-Iodo-penta-O-isopropylquercetin | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Phenylquercetin derivative | 63 | mdpi.com |

| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 3-Phenylindazole | 95 | nih.gov |

| Anthracen-9-yl carboxylate | (Hetero)arylboronic acid | Pincer nickel NHC complex | (Hetero)aryl substituted anthracene | High | rsc.org |

Gold-catalyzed reactions have emerged as powerful tools for the synthesis of complex aromatic systems under mild conditions. nih.gov Gold catalysts can activate alkynes towards nucleophilic attack, facilitating cyclization reactions to form carbocyclic and heterocyclic frameworks.

A concise method for the preparation of versatile anthracene derivatives involves the gold-catalyzed cyclization of o-alkynyldiarylmethanes. nih.gov This approach offers a high degree of flexibility and a broad substrate scope. While this method has not been specifically reported for the synthesis of this compound, it represents a promising modern strategy for accessing substituted anthracene scaffolds that could potentially be adapted for the synthesis of polyhydroxylated derivatives. The synthesis of polyhydroxylated compounds through gold-catalyzed intramolecular hydroarylation reactions has also been explored. amazonaws.com

Heck Reactions for the Controlled Introduction of Substituents onto the Anthracene Core

The Palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the arylation or vinylation of olefins. mdpi.com In the context of anthracene chemistry, it is widely used to introduce substituents by reacting haloanthracenes with alkenes. researchgate.netnsf.gov This methodology is attractive due to its high chemoselectivity and generally mild reaction conditions. mdpi.com

The reaction typically proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by olefin insertion and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the Pd(0) catalyst. nsf.govrsc.org For instance, 9,10-dibromoanthracene (B139309) can be reacted with ethyl acrylate (B77674) using a palladium catalyst to form diethyl-3,3'-(9,10-anthracenediyl)bisacrylate, demonstrating the reaction's utility in functionalizing the anthracene core at key positions. researchgate.net

The choice of starting materials, such as aryl halides versus aryl triflates, can influence the reaction pathway and regioselectivity. libretexts.org While intermolecular Heck reactions are common, intramolecular versions are noted for their high efficiency and ability to accommodate more substituted alkenes, which has been leveraged in the synthesis of complex polycyclic systems. libretexts.orgepa.gov

Table 1: Example of Heck Reaction for Anthracene Functionalization

| Reactants | Catalyst System | Product | Yield | Reference |

| 9,10-dibromoanthracene, Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Diethyl-3,3'-(9,10-anthracenediyl)bisacrylate | 50-76% | researchgate.net |

| Aryl Halides, Acrylates | Ni(NHC) Complex | Cinnamate-type products | High | rsc.org |

Influence of Ligand Architectures on Catalytic Efficiency and Regioselectivity

The ligands coordinated to the metal catalyst play a pivotal role in modulating reactivity, stability, and selectivity in Heck reactions. nih.govnih.gov The electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle. Electron-donating ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), are known to increase the catalytic activity and stability of palladium complexes. mdpi.com

For example, the use of P-centrally chiral ligands has been identified as crucial for achieving high stereocontrol in asymmetric Heck reactions, particularly when a directing group is absent from the anthracene skeleton. nih.gov Similarly, in nickel-catalyzed Heck-type reactions, NHC ligands are highly effective due to their strong σ-donating ability and steric bulk, which can provide significant control over regioselectivity. rsc.org The choice of ligand can determine the outcome of the reaction, for instance, by enabling the selective formation of trans-isomers or by influencing the site of arylation on an unsymmetrical olefin. mdpi.comdiva-portal.org The development of innovative ligand systems is a continuing focus of research to overcome challenges such as the low reactivity of certain substrates, like sterically demanding internal olefins. nih.govrsc.org

Principles of Green Chemistry in the Development of this compound Syntheses

The principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical syntheses. acs.orgsolubilityofthings.com These principles are increasingly being integrated into the synthesis of anthracene derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov

Key green chemistry principles relevant to the synthesis of this compound and its analogues include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Heck reactions and other transition-metal-catalyzed cross-couplings are inherently aligned with this principle, as a small amount of catalyst can generate a large amount of product. mlsu.ac.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions are highly atom-economical, whereas substitution or elimination reactions that generate stoichiometric byproducts are less so.

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with greener alternatives. Recent studies on Heck reactions have explored the use of more environmentally friendly media like polyethylene (B3416737) glycol (PEG) or even solvent-free conditions. diva-portal.orgresearchgate.net

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The development of highly selective catalysts that can target specific sites on a complex molecule without the need for protecting groups is a key goal in this area. nih.govresearchgate.net

By focusing on catalytic routes, optimizing atom economy, and selecting safer reaction media, the synthesis of complex molecules like this compound can be made more sustainable. nih.gov

Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment in Synthetic Protocols

Following synthesis, rigorous analysis is required to confirm the chemical structure of the target compound and assess its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques for Structural Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For an anthracene derivative, ¹H NMR would reveal the number of different types of protons, their chemical environment (via chemical shift), and their proximity to other protons (via spin-spin coupling). For instance, the aromatic protons of an anthracene core typically appear in a distinct region of the spectrum. nih.gov ¹³C NMR provides complementary information on the carbon skeleton. These techniques were used to characterize new pyridine-substituted anthracene dendrimers synthesized via the Heck reaction. sioc-journal.cn

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. sioc-journal.cn GC-MS, which couples gas chromatography with mass spectrometry, is a powerful technique for separating and identifying components in a mixture. nih.gov

Chromatographic Separations for Purity Determination (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic methods are the standard for assessing the purity of a synthesized compound by separating it from unreacted starting materials, byproducts, and other impurities. cdc.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of purity. researchgate.net The separation is based on the differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and quantitative separation technique. cdc.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is very effective for separating PAH isomers. cdc.govchromatographyonline.com Purity is typically determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram. google.com HPLC methods can be coupled with UV or fluorescence detectors, the latter being particularly sensitive for fluorescent compounds like many anthracene derivatives. cdc.govoup.com

Table 2: Typical HPLC Conditions for Analysis of Anthracene Derivatives

| Parameter | Condition | Reference |

| Column | Reversed-Phase C18 (e.g., 200 mm x 4.6 mm, 5 µm) | oup.com |

| Mobile Phase | Acetonitrile/Water gradient | chromatographyonline.comsielc.com |

| Flow Rate | 1.0 - 1.5 mL/min | chromatographyonline.comoup.com |

| Detection | UV or Fluorescence Detector (FLD) | cdc.govresearchgate.net |

| Column Temp. | 30 °C | chromatographyonline.comoup.com |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. rigaku.com This technique provides unambiguous confirmation of molecular connectivity, bond lengths, bond angles, and stereochemistry. rsc.orgmdpi.com

For anthracene derivatives, SC-XRD is crucial for understanding how the planar aromatic cores arrange themselves in the solid state. This includes analyzing π-π stacking interactions, which are critical for the material's electronic properties. rsc.orgrsc.org The analysis can reveal detailed information about intermolecular forces, such as hydrogen bonding, which would be particularly relevant for a polyhydroxylated compound like this compound. researchgate.net The data obtained from SC-XRD, such as unit cell dimensions and atomic displacement parameters, are essential for correlating solid-state structure with macroscopic properties. mdpi.com

Reactivity Profiles and Mechanistic Elucidation of Anthracene 1,5,9,10 Tetrol

Redox Chemistry and Electron Transfer Processes in Hydroxylated Anthracene (B1667546) Systems

The presence of multiple hydroxyl groups renders the anthracene core highly susceptible to oxidation. These substituents are electron-donating, which lowers the oxidation potential of the molecule compared to the unsubstituted parent anthracene. The redox chemistry is typically characterized by the reversible or irreversible transformation between the hydroquinone (B1673460) and quinone forms.

The oxidation of hydroxylated anthracenes to their corresponding quinone derivatives is a fundamental process in their chemical profile. Mechanistic studies on anthracene itself show that oxidation often proceeds through hydroxylated intermediates. For instance, the selective oxidation of anthracene by hydroxyl radicals involves the initial formation of 9-hydroxyanthracene, which exists in equilibrium with its tautomer, 9(10H)-anthracenone. nih.gov A subsequent reaction with another hydroxyl radical yields 9,10-dihydroxyanthracene. nih.gov This dihydroxy intermediate is readily oxidized to the stable 9,10-anthraquinone. nih.gov

This general mechanism can be extrapolated to polyhydroxylated systems. The hydroxyl groups already present on a molecule like Anthracene-1,5,9,10-tetrol facilitate further oxidation. The 9- and 10-position hydroxyls are particularly prone to oxidation, leading to the formation of a 9,10-dione (anthraquinone) structure. This process involves a two-electron, two-proton transfer, a characteristic feature of quinone-hydroquinone redox couples. Enzymatic oxidation processes have also been identified, where ring-hydroxylating dioxygenases can transform anthracene into 9,10-anthracenedione, highlighting the biological relevance of this transformation. karger.com

Table 1: Proposed Mechanistic Steps in the Oxidation of 9,10-Dihydroxyanthracene

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Initial state with hydroxyl groups at the 9 and 10 positions. | 9,10-Dihydroxyanthracene |

| 2 | Loss of a proton (H+) and an electron (e-) from a hydroxyl group to form a semiquinone radical intermediate. | Semiquinone Radical |

| 3 | Loss of a second proton and electron from the remaining hydroxyl group. | 9,10-Anthraquinone |

The primary redox-active sites in this compound are the four hydroxyl groups and the meso-carbons at the 9- and 10-positions. The hydroxyl groups function as potent electron-donating groups, increasing the electron density of the aromatic system and making it more susceptible to oxidation (electron removal).

The chemical implications of these redox-active sites are significant. The ability to form stable quinone structures upon oxidation is central to the function of many biologically active anthracene derivatives. The redox potential of the molecule is finely tuned by the number and position of these hydroxyl groups. Characterization of these sites often involves electrochemical techniques like cyclic voltammetry (CV), which can determine the oxidation and reduction potentials, revealing the energetics of the electron transfer processes. The reversibility of the redox waves in a CV experiment can indicate the stability of the radical intermediates (semiquinones) formed during the one-electron transfer steps. The hydroquinone-quinone transformation is a key aspect of their chemical identity, influencing their potential use in materials science and medicinal chemistry.

Nucleophilic and Electrophilic Reactivity of the Anthracene Core

The anthracene nucleus possesses a unique reactivity pattern, with the central ring (positions 9 and 10) being particularly reactive. The introduction of hydroxyl groups modifies this inherent reactivity, further activating the ring system towards certain transformations while potentially directing reactions to specific sites.

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of anthracene, which acts as the diene component. In unsubstituted anthracene, the reaction with dienophiles occurs almost exclusively across the 9,10-positions of the central ring. This pronounced regioselectivity is governed by both kinetic and thermodynamic factors. researchgate.net Kinetically, the highest occupied molecular orbital (HOMO) of anthracene has its largest coefficients at the 9 and 10 positions. researchgate.net Thermodynamically, the 9,10-adduct is more stable because it preserves the aromaticity of two separate benzene (B151609) rings, whereas a 1,4-adduct (formed on a terminal ring) results in a less stable naphthalene (B1677914) system. researchgate.net

Achieving regiochemical control to favor the 1,4-adduct is a significant synthetic challenge. Research has shown that this selectivity can be reversed by manipulating electronic and steric factors. researchgate.net Installing bulky substituents at the 9,10-positions can sterically hinder the approach of a dienophile, thereby favoring attack at the less-hindered 1,4-positions on a terminal ring. researchgate.net Alternatively, placing strong electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on the terminal rings can electronically activate these positions, making them more nucleophilic and thus more reactive towards the dienophile, overriding the inherent preference for the central ring. researchgate.net

Table 2: Factors Influencing Regioselectivity in Anthracene Diels-Alder Reactions

| Factor | Effect on Selectivity | Favored Position | Rationale |

|---|---|---|---|

| Unsubstituted Anthracene | Inherent Preference | 9,10- (Central Ring) | Higher HOMO coefficients and greater aromatic stabilization energy of the product. researchgate.net |

| Steric Hindrance | Blocking the central ring with bulky groups (e.g., at positions 9,10). | 1,4- (Terminal Ring) | Prevents dienophile approach to the 9,10-positions. researchgate.net |

| Electronic Activation | Placing electron-donating groups (e.g., -OH, -OCH3) on a terminal ring (e.g., at positions 1,5). | 1,4- (Terminal Ring) | Increases the nucleophilicity and HOMO energy of the terminal ring diene system. researchgate.net |

The introduction of amino groups onto the anthracene core can proceed through several mechanistic pathways, depending on the substrate and reagents. For hydroxylated anthracene systems, particularly those already in a quinone or dione (B5365651) form, amination often occurs via nucleophilic substitution. Studies on 1,4-dihydroxyanthraquinone derivatives show that they can be treated with amines, such as butylamine, in the presence of a catalyst like phenyliodine(III) diacetate (PhI(OAc)₂), to yield aminoanthraquinone products. mdpi.comnih.gov In this pathway, the amine acts as a nucleophile, attacking the electron-deficient quinone ring.

Alternatively, for a highly electron-rich system like this compound, an electrophilic amination pathway could be envisioned. This process involves the reaction of the nucleophilic aromatic ring with an electrophilic nitrogen source. wikipedia.org Reagents for electrophilic amination are typically hydroxylamine (B1172632) derivatives or other species with an electron-withdrawing group attached to nitrogen, making it susceptible to nucleophilic attack by the activated aromatic ring. wikipedia.org

Electrophilic aromatic substitution (EAS) is another key reaction class for anthracenes. Similar to the Diels-Alder reaction, EAS displays a strong preference for the 9- and 10-positions. The reason for this preference lies in the stability of the carbocation intermediate (the arenium ion or Wheland intermediate) formed during the reaction.

When an electrophile attacks the C9 position, the resulting positive charge can be delocalized across the ring system while maintaining the aromaticity of two intact benzene rings. In contrast, attack at the C1 or C2 positions leads to an intermediate where the aromaticity of the adjacent ring is disrupted, resulting in a less stable naphthalene-like cation. The intermediate from C9 attack is significantly more stable because it retains a higher degree of aromatic stabilization energy. Therefore, the activation energy for attack at the 9-position is lower, making this pathway kinetically favored. Given that the hydroxyl groups in this compound are strong activating groups, they would further enhance the rate of electrophilic substitution, but the inherent regiochemical preference for the meso-positions would likely persist, assuming they are not already substituted.

Table 3: Stability of Arenium Ion Intermediates in Anthracene Electrophilic Substitution

| Position of Electrophilic Attack | Structural Feature of Intermediate | Relative Stability | Outcome |

|---|---|---|---|

| Position 9 (or 10) | Preserves two intact, isolated benzene rings. | High (More stable) | Kinetically favored product. |

| Position 1 (or 4, 5, 8) | Preserves a naphthalene-like system. | Intermediate | Minor product. |

| Position 2 (or 3, 6, 7) | Preserves a naphthalene-like system. | Low (Less stable) | Minor product. |

Hydrogenation and Reductive Transformations of the Anthracene Skeleton

The aromatic rings of anthracene can be reduced to yield partially or fully saturated products. This is typically achieved through catalytic hydrogenation at elevated temperature and pressure or via dissolving metal reductions. masterorganicchemistry.comyoutube.com

Catalytic hydrogenation of anthracene generally proceeds in a stepwise manner. The central ring is typically reduced first due to its higher reactivity, yielding 9,10-dihydroanthracene. masterorganicchemistry.comstackexchange.com Further hydrogenation reduces the outer rings, leading sequentially to 1,2,3,4-tetrahydroanthracene, various isomers of octahydroanthracene, and finally the fully saturated perhydroanthracene. rsc.org The specific products and their distribution depend heavily on the catalyst, solvent, temperature, and hydrogen pressure. rsc.org Various catalytic systems have been employed for this purpose, including palladium, nickel, and platinum-based catalysts. youtube.comrsc.org

| Catalyst | Conditions | Major Products | Reference |

|---|---|---|---|

| Palladium on various supports (iron powder, alumina) | 90 °C, 20.68 MPa, H₂/CO₂ stream | Perhydrogenated products | rsc.org |

| PAH-substituted diborenes | 1 bar H₂, high temperature | Monoboranes (via B-B bond cleavage) | nih.gov |

Another important method for reducing anthracenes is the Birch reduction, which uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com This method selectively reduces one of the rings to a 1,4-diene. For unsubstituted anthracene, the reaction preferentially occurs at the central ring to give 9,10-dihydroanthracene, as this preserves the aromaticity of the two outer benzene rings. masterorganicchemistry.comstackexchange.com

The presence of substituents significantly influences the regioselectivity of the Birch reduction. Electron-donating groups, such as the hydroxyl groups in this compound, direct the reduction to other rings. Specifically, electron-donating groups destabilize the radical anion intermediate when located at the charge-bearing carbon. masterorganicchemistry.com Therefore, for this compound, reduction would be expected to occur on one of the outer rings, avoiding the carbons bearing the hydroxyl groups at the 1,5,9, and 10 positions. Other chemical reducing agents, such as a mixture of hydriodic acid and phosphorus, can also be used to reduce substituted anthraquinones to the corresponding 9,10-dihydroanthracenes. researchgate.net A photocatalytic Birch-type reduction using peri-xanthenoxanthene (PXX) as a photocatalyst has also been developed for the selective reduction of acenes to their dihydro-derivatives under mild, visible-light conditions. umich.edu

Photophysical Properties and Excited State Dynamics of Anthracene 1,5,9,10 Tetrol

Dynamics of Excited States and Energy Transfer Mechanisms

The fate of the excited molecule is determined by the interplay of radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways. The substitution pattern of anthracene-1,5,9,10-tetrol is expected to influence the rates of these processes.

In the parent anthracene (B1667546) molecule, the ordering of the lowest singlet excited states is S₁ (¹Lₐ) and S₂ (¹Lₑ). acs.orgwhiterose.ac.uk The energy of the lowest triplet state (T₁) is significantly lower than that of the S₁ state. Ab initio theoretical calculations have been employed to determine the structure and energy of these excited states with high accuracy. nih.gov

The introduction of electron-donating hydroxyl groups is predicted to lower the energy of these excited states. The stabilization will likely be more pronounced for the S₁ (¹Lₐ) state, which has a significant charge-transfer character that can be enhanced by the substituents. This stabilization is the primary reason for the red shifts observed in both absorption and emission spectra. The relative ordering of the singlet and triplet states is crucial for determining the efficiency of intersystem crossing, a key process for populating the triplet manifold. In some substituted anthracenes, excited-state symmetry breaking can occur, where the electronic excitation localizes on one part of the molecule, a phenomenon that could be relevant for a highly substituted derivative like this compound.

The fluorescence quantum yield (ΦF) is the ratio of the number of photons emitted to the number of photons absorbed. For unsubstituted anthracene, this value is moderately high in deoxygenated solutions, indicating that fluorescence is a significant de-excitation pathway. The fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for anthracene. uq.edu.au

The hydroxyl groups in this compound can influence both ΦF and τF. The quantum yield may be affected by several factors:

Increased non-radiative decay: The hydroxyl groups, particularly their O-H vibrational modes, can provide additional pathways for non-radiative decay, potentially lowering the quantum yield.

Solvent and pH effects: In protic solvents, hydrogen bonding and the possibility of deprotonation can significantly alter the excited-state dynamics and fluorescence quenching, thereby affecting both quantum yield and lifetime.

The radiative lifetime is inversely proportional to the transition dipole moment. The hydroxyl substituents are expected to modify this parameter, leading to changes in the radiative decay rate and, consequently, the fluorescence lifetime.

Table 3: Photophysical Data for Unsubstituted Anthracene

| Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) |

|---|---|---|

| Ethanol | 0.27 | ~4.1 |

| Cyclohexane | 0.36 | ~5.0 |

Data compiled from references omlc.orgbjraylight.com.

Coordination Chemistry and Supramolecular Assemblies Involving Anthracene 1,5,9,10 Tetrol

Chelation and Complex Formation with Metal Ions

The hydroxyl groups of Anthracene-1,5,9,10-tetrol can be deprotonated to form anionic oxygen donors that readily chelate with a variety of metal ions. This process is fundamental to its role in coordination chemistry, leading to the formation of stable metal complexes with distinct properties.

The specific binding modes and the resulting stoichiometry of metal complexes with polyhydroxylated aromatic ligands are dependent on factors such as the metal-to-ligand ratio, the solvent, and the identity of the metal ion. Studies on analogous compounds, such as 1,4-(dihydroxy)-9,10-anthraquinone, reveal the formation of several distinct chelate stoichiometries. Titration experiments with this related molecule have demonstrated that metal-to-ligand ratios of 1:2, 1:1, and 2:1 are possible. nih.gov The multiple hydroxyl groups on this compound could potentially lead to even more diverse binding motifs, including the formation of polynuclear complexes where multiple metal centers are bridged by the ligand.

| Stoichiometry (Metal:Ligand) | Potential Structural Motif | Governing Factors | Source |

|---|---|---|---|

| 1:2 | Octahedral or square planar complex with two bidentate ligands. | Excess of ligand. | nih.gov |

| 1:1 | Formation of a simple chelate, often with solvent molecules completing the coordination sphere. | Equimolar concentrations of metal and ligand. | nih.gov |

| 2:1 | Binuclear complex where the ligand bridges two metal centers. | Excess of metal ions. | nih.gov |

The intrinsic properties of the metal ion—including its size, preferred coordination number, and d-electron configuration—play a crucial role in determining the final structure and electronic characteristics of the resulting complex. nih.gov For transition metals with partially filled d-orbitals, coordination can lead to distinct electronic and magnetic properties. nih.gov

| Metal Ion Type | Typical Coordination Geometry | Effect on Electronic Properties | Structural Influence | Source |

|---|---|---|---|---|

| d¹⁰ (e.g., Zn(II), Cd(II)) | Flexible (e.g., Tetrahedral, Octahedral) | Luminescence often arises from ligand-based charge transfer. | Can form diverse 1D, 2D, or 3D coordination polymers. | rsc.orgmdpi.com |

| d⁹ (e.g., Cu(II)) | Often Distorted Octahedral (Jahn-Teller effect) or Square Planar | Can induce significant shifts in absorption spectra. | Forms 1D chains or 2D layers depending on the ligand system. | nih.govrsc.org |

| d⁵ (e.g., Mn(II)) | Typically Octahedral | Can impart magnetic properties to the complex. | Contributes to the formation of 2D network structures. | rsc.org |

Rational Design and Construction of Anthracene-Based Supramolecular Architectures

The rigid, planar structure of the anthracene core makes it an excellent scaffold for the rational design of complex supramolecular systems. By combining this compound with appropriate metal linkers or other molecular components, it is possible to construct highly ordered, functional architectures.

Coordination-driven self-assembly is a powerful strategy for constructing discrete supramolecular structures such as 2D metallacycles and 3D metallacages. mdpi.comnih.gov This process relies on the spontaneous formation of coordination bonds between metal acceptors and organic donor ligands. mdpi.comnih.gov The high directionality of these bonds allows for the precise arrangement of functional units. By using anthracene-containing ligands with complementary metal precursors (e.g., square planar Pt(II) or Pd(II) complexes), a wide variety of architectures, including molecular squares, prisms, and cages, have been fabricated. mdpi.com The geometry of the final assembly is dictated by the predefined angles of the ligand and the coordination preference of the metal ion. mdpi.comnih.gov

In the solid state, the assembly of anthracene-containing molecules is often governed by π-π stacking interactions between the aromatic rings. researchgate.net These non-covalent interactions are crucial for the formation of ordered structures and can significantly influence the material's properties. nih.gov The orientation and distance of the stacked anthracene units can be finely tuned by modifying substituents on the anthracene core or by the choice of metal and co-ligands in a complex. rsc.org Different stacking arrangements, such as head-to-tail linear chains or vertically aligned zigzag chains, have been observed in metal-anthracene complexes. rsc.org These arrangements are critical as they can determine whether a material will undergo photoreactions, such as [4+4] photodimerization. researchgate.netrsc.org

| Stacking Motif | Description | Controlling Factors | Resulting Property | Source |

|---|---|---|---|---|

| Head-to-Tail | Anthracene units are offset and arranged in a linear fashion. | Alkyl ester substituents on phosphonate (B1237965) ligands. | Can facilitate photodimerization. | rsc.org |

| Zigzag / Herringbone | Anthracene planes are tilted with respect to each other. | Can be influenced by ligand substituents and solvent choice. | Affects photo-reactivity and solid-state luminescence. | nih.govrsc.org |

| Intramolecular | Stacking between two anthracene units within the same molecule. | Cis-coordination of two anthracene-containing ligands to a metal center. | Dominates molecular conformation. Ring separation of ~3.48 Å observed. | nih.gov |

| Intermolecular | Stacking between anthracene units of adjacent molecules in the crystal lattice. | Crystal packing forces. | Leads to extended supramolecular structures. Ring separation of ~3.33 Å observed. | nih.gov |

Incorporating the anthracene unit into larger macrocyclic or cage-like hosts enables the study of host-guest chemistry. These sophisticated structures can encapsulate guest molecules within their cavities, forming stable inclusion complexes. tandfonline.com A variety of anthracene-containing macrocycles have been synthesized that can bind guests ranging from fullerenes (C₆₀ and C₇₀) to paraquat (B189505) derivatives. tandfonline.comtandfonline.comnih.govelsevierpure.com The binding is driven by non-covalent interactions such as CH-π and π-π stacking between the host and the guest. The strength of this binding is quantified by the association constant (Kₐ), which can be determined using techniques like fluorescence or NMR titration. For example, an anthracene-triptycene nanocage has been shown to bind C₇₀ with a high association constant of 3.3×10⁵ L mol⁻¹. nih.govelsevierpure.com

Engineering of Functional Supramolecular Materials Incorporating this compound Units

Development of Stimuli-Responsive Supramolecular Polymers and Assemblies

Information on the incorporation of this compound into stimuli-responsive supramolecular polymers is not available in the reviewed literature.

Synthesis and Characterization of Anthracene-Containing Metallacycles and Metallacages

There is no available research on the synthesis and characterization of metallacycles and metallacages specifically utilizing this compound as a ligand or building block.

Table of Compounds

Advanced Applications in Materials Science and Chemical Sensing Non Biological Paradigms

Organic Electronic Materials and Devices

Anthracene (B1667546) itself is a well-known organic semiconductor, and its derivatives are often synthesized to modulate charge transport properties. rsc.orgnih.gov The introduction of hydroxyl groups can influence molecular packing and electronic energy levels, which are critical for efficient charge transport. In theory, the four hydroxyl groups in Anthracene-1,5,9,10-tetrol could facilitate intermolecular hydrogen bonding, potentially leading to ordered crystalline structures beneficial for charge mobility. However, there is a lack of specific experimental data on the charge transport characteristics of this compound.

Table 1: Theoretical Considerations for this compound as an Organic Semiconductor

| Property | Potential Influence of Tetrahydroxyl Substitution |

| Charge Carrier Mobility | The planar aromatic core of anthracene is conducive to π-π stacking, which is essential for charge transport. The hydroxyl groups might enhance intermolecular interactions, potentially leading to improved charge mobility. |

| Energy Levels (HOMO/LUMO) | Hydroxyl groups are electron-donating and can raise the energy of the Highest Occupied Molecular Orbital (HOMO), which would affect charge injection and the overall performance of a device. |

| Air Stability | The stability of organic semiconductors in ambient conditions is crucial. The impact of the four hydroxyl groups on the oxidative stability of the anthracene core has not been reported. |

This table is based on general principles of organic semiconductor design and does not represent experimental data for this compound.

Derivatives of anthracene are frequently used as blue emitters or as host materials in OLEDs due to their high fluorescence quantum yields. rsc.org The specific electroluminescent properties of this compound and its performance within an OLED stack have not been described in the available literature. Research would be needed to determine its emission color, efficiency, and stability as an emissive material.

The performance of an OFET is highly dependent on the semiconductor's charge carrier mobility and the quality of the interface between the semiconductor and the dielectric layer. While numerous anthracene derivatives have been successfully incorporated into OFETs, there are no published reports on the fabrication and electrical characterization of OFETs using this compound as the active semiconductor layer. rsc.org

In organic solar cells, anthracene-based molecules can function as either electron donors or acceptors. nih.gov The suitability of this compound for this application would depend on its absorption spectrum, energy level alignment with other materials in the device, and its charge transport properties. Currently, there is no research available on its use in organic photovoltaics.

Development of Novel Polymeric and Hybrid Materials

The functional groups on a molecule can allow it to be used as a monomer or building block for the synthesis of new polymers and hybrid materials with tailored properties.

The four hydroxyl groups of this compound present theoretical potential for its use as a cross-linking agent or a monomer in the synthesis of polyesters, polyethers, or polyurethanes. The rigid anthracene core could impart thermal stability and specific mechanical properties to the resulting polymer. However, there is no evidence in the scientific literature of this compound being utilized as a building block for high-performance engineering plastics.

Integration into Functional Composites and Advanced Architectures

There is currently a lack of published research specifically detailing the integration of this compound into functional composites and advanced architectures.

Functional composites are materials engineered by combining two or more constituent materials with significantly different physical or chemical properties. The goal is to create a new material with enhanced characteristics, such as strength, conductivity, or thermal stability, that are superior to the individual components. Advanced architectures in materials science refer to the sophisticated arrangement of these components at nano or micro levels, including layered structures, porous frameworks, and core-shell nanoparticles. The incorporation of specific molecules, like polyhydroxylated anthracenes, is a strategy to impart desired functionalities, such as luminescence or redox activity, into the final composite material. The planar structure of the anthracene core could facilitate π-π stacking interactions, a crucial factor for performance in various material applications.

Principles and Platforms for Chemical Sensing

While the broader family of anthracene derivatives is widely studied for chemical sensing applications due to their distinct photophysical properties, specific research focused on this compound as a chemical sensor is not presently available in scientific literature. The general principles that would govern its use in such platforms are outlined below.

No specific optical chemosensors for ions based on this compound have been reported.

The fundamental design of an optical chemosensor involves integrating a recognition unit (receptor) that selectively binds with a target ion and a signaling unit (fluorophore or chromophore) that produces a detectable optical signal upon binding. For a molecule like this compound, the anthracene core would serve as the fluorophore. The hydroxyl (-OH) groups could potentially act as or be modified to form a binding site for specific ions. The mechanism of sensing would rely on the interaction between the ion and the hydroxyl groups, which would, in turn, alter the electronic properties of the anthracene core, leading to a change in absorbance or fluorescence intensity.

There is no available research on the development of redox chemosensors specifically derived from this compound.

Redox chemosensors operate by detecting changes in the electrochemical properties of the sensor molecule upon interaction with an analyte. Hydroxylated anthracenes, known as anthracenols or hydroquinones, are inherently redox-active. The hydroxyl groups in this compound could undergo oxidation-reduction reactions. If this redox potential is altered upon binding to a specific analyte, it forms the basis of a sensing mechanism. The development of such a sensor would involve designing a system where the binding event modulates the ease with which the tetrol derivative can be oxidized or reduced, a change that can be measured using electrochemical techniques like cyclic voltammetry.

Specific studies on the fluorescence modulation mechanisms of this compound for sensing applications have not been published.

Fluorescence modulation is a powerful tool in chemical sensing. Anthracene and its derivatives are well-known for their strong fluorescence. Several mechanisms can alter this fluorescence upon analyte binding, with photoinduced electron transfer (PET) being a prominent example. In a PET-based sensor, the molecule consists of a fluorophore (the anthracene unit) linked to a receptor that can bind the target analyte. In the unbound state, an electron transfer can occur between the receptor and the excited fluorophore, quenching the fluorescence ("turn-off" state). When the receptor binds to an analyte, its electronic properties are changed in a way that inhibits the PET process, thereby restoring fluorescence ("turn-on" state). The arrangement of four hydroxyl groups on the this compound scaffold could theoretically be exploited in a similar manner for the design of selective fluorescent sensors.

Catalytic Roles of this compound Derived Structures in Synthetic Processes

There is a lack of specific reports on the catalytic roles of structures derived from this compound in synthetic processes.

In the broader context of organic synthesis, anthracene derivatives have been used as scaffolds for catalysts and as photocatalysts. Transition metal complexes with anthracene-based ligands, for example, have been employed in various cross-coupling reactions. The electron-rich nature and the extended π-system of the anthracene core can be advantageous in stabilizing catalytic species or in mediating electron transfer processes under photochemical conditions. Structures derived from this compound could potentially serve as ligands for metal catalysts, with the hydroxyl groups acting as coordination sites. Furthermore, the redox properties of the hydroquinone-like structure might be harnessed for organocatalysis, where the molecule itself participates in and facilitates a chemical transformation. However, without experimental studies, these potential applications remain speculative.

Computational and Theoretical Investigations of Anthracene 1,5,9,10 Tetrol

Electronic Structure and Molecular Orbital Theory Analyses

Molecular Orbital (MO) theory is fundamental to understanding the electronic characteristics of conjugated systems such as anthracene (B1667546) and its derivatives. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—key insights into the molecule's reactivity and electronic transitions can be gained.

The HOMO and LUMO are the primary orbitals involved in chemical reactions and electronic excitations. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. rsc.orgresearchgate.net

For Anthracene-1,5,9,10-tetrol, the presence of four hydroxyl (-OH) groups, which are strong electron-donating groups, is expected to significantly influence the frontier orbitals. These groups increase the electron density of the anthracene core, thereby raising the energy of the HOMO. This effect generally leads to a smaller HOMO-LUMO gap compared to unsubstituted anthracene, suggesting that the molecule would be more reactive and more easily oxidized. rsc.orgresearchgate.net A smaller energy gap also implies that the molecule will absorb light at longer wavelengths. researchgate.net Theoretical calculations for various anthracene derivatives have shown that electron-donating groups raise the HOMO energy level, which is a predictable trend for this compound. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene | -5.95 | -2.53 | 3.42 |

| This compound (Expected Trend) | Higher (e.g., ~ -5.5) | Lower (e.g., ~ -2.7) | Smaller (e.g., ~ 2.8) |

The distribution of electrons within a molecule is not uniform and dictates its reactive sites. Computational methods can generate electron density maps that visualize regions of high and low electron density. researchgate.netrsc.org For this compound, the oxygen atoms of the four hydroxyl groups are highly electronegative, creating regions of high electron density (nucleophilic character). These sites would be susceptible to attack by electrophiles. semanticscholar.org

Conversely, the hydrogen atoms of the hydroxyl groups would be electron-deficient, making them potential sites for hydrogen bonding or interaction with nucleophiles. The π-system of the fused aromatic rings also represents a region of significant electron density, characteristic of polycyclic aromatic hydrocarbons (PAHs), making it a target for electrophilic aromatic substitution. nih.gov Molecular Electrostatic Potential (MEP) maps are a common tool used to visualize these properties, where red-colored regions indicate high electron density and blue-colored regions indicate electron deficiency. semanticscholar.org Analysis of such maps for this compound would precisely identify the most probable sites for chemical reactions.

Quantum Chemical Calculations

Quantum chemical calculations offer a range of methods to predict molecular properties with varying levels of accuracy and computational cost. These methods are indispensable for studying the geometry, energy, and electronic characteristics of complex molecules.

Density Functional Theory (DFT) has become one of the most popular and reliable methods for studying the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations are used to perform geometrical optimization, which finds the lowest-energy arrangement of atoms in a molecule, providing accurate predictions of bond lengths and angles. mdpi.com For this compound, DFT would be used to determine its most stable three-dimensional structure, including the orientation of the hydroxyl groups.

Once the geometry is optimized, the same DFT methods, often using functionals like B3LYP or ωB97X with basis sets such as 6-311++G(d,p), can be employed to calculate a wide array of electronic properties. rsc.orgresearchgate.netresearchgate.net These properties include the HOMO-LUMO energies, electron density distribution, and vibrational frequencies, which can be correlated with experimental spectroscopic data. researchgate.netmdpi.com

Beyond DFT, other quantum chemical methods are also applied. Ab initio methods, such as Hartree-Fock (HF) and Configuration Interaction Singles (CIS), are derived directly from theoretical principles without the use of experimental data. huji.ac.ilsemanticscholar.org These methods can be computationally intensive but provide a high level of accuracy for calculating properties like excited state energies. huji.ac.ilhuji.ac.il

On the other end of the spectrum, semi-empirical methods (like AM1, PM3, and PM6) simplify the calculations by incorporating some empirical parameters. uni-muenchen.dewikipedia.org These methods are significantly faster than DFT or ab initio calculations, making them suitable for preliminary analysis of very large molecules or for screening large numbers of compounds. rsc.orgosti.gov For this compound, semi-empirical methods could be used for an initial rapid geometry optimization before refining the results with more accurate but computationally expensive methods like DFT. rsc.org

| Method Type | Examples | Primary Application for this compound | Relative Cost |

|---|---|---|---|

| Semi-Empirical | AM1, PM3, PM6 | Rapid initial geometry screening, property estimation | Low |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X | Accurate geometry optimization, electronic properties (HOMO/LUMO), reactivity | Medium |

| Ab Initio | Hartree-Fock (HF), CIS | High-accuracy energy calculations, excited state analysis | High |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. tandfonline.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or in a crystal lattice). researchgate.net

For this compound, MD simulations would be particularly useful for understanding its conformational flexibility, especially the rotation of the hydroxyl groups. These simulations can reveal the most stable conformations (conformers) and the energy barriers between them. Furthermore, MD can effectively model how molecules of this compound interact with each other and with solvent molecules. mdpi.com The formation of hydrogen bonds, a critical interaction for hydroxylated compounds, can be explicitly studied to understand properties like solubility, aggregation, and crystal packing. nih.govchemrxiv.org Such simulations are crucial for bridging the gap between the properties of a single molecule and its behavior in a bulk material.

Lack of Publicly Available Research Data for this compound Hinders In-depth Computational Analysis

Comprehensive searches for computational and theoretical investigations into the specific chemical compound this compound have yielded no publicly available research data. As a result, a detailed analysis of its predicted spectroscopic properties and reaction pathways, as requested, cannot be provided at this time.

Scientific literature and chemical databases show a significant focus on other anthracene derivatives, such as anthracene-9,10-dicarboxaldehyde and various 9,10-disubstituted anthracenes. These studies often employ computational methods like Density Functional Theory (DFT) to explore molecular structure, stability, and electronic properties. For instance, theoretical investigations of anthracene-9,10-dicarboxaldehyde have been conducted to understand its electronic structural properties and stability. Similarly, the excited-state properties of other derivatives have been a subject of research.

However, this body of research does not extend to the specific isomer this compound. While information regarding the spectroscopic data for a different isomer, Anthracene-1,4,9,10-tetraol (B146207), is available, this cannot be extrapolated to accurately describe the 1,5,9,10-tetrol isomer due to the different positioning of the hydroxyl groups, which would significantly influence the molecule's electronic and structural characteristics.

Predictive modeling of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, as well as the computational investigation of potential reaction pathways, requires dedicated theoretical studies on the exact molecule of interest. Without such studies, any attempt to generate the requested data tables and detailed research findings for this compound would be purely speculative and lack the scientific accuracy mandated for this article.

Further research and computational analysis specifically targeting this compound are necessary to build the foundational knowledge required for a thorough discussion of its theoretical properties and reactivity. Until such research becomes available, this section remains an area for future investigation in the field of computational chemistry.

Structure Property Relationships and Functionalization Strategies for Anthracene 1,5,9,10 Tetrol Derivatives

Impact of Hydroxylation Pattern on Electronic and Reactivity Profiles

The specific placement of four hydroxyl groups on the anthracene (B1667546) core at the 1,5,9, and 10 positions significantly influences the electronic landscape and reactivity of the molecule. These electron-donating hydroxyl groups increase the electron density of the aromatic system, which in turn affects its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Generally, such substitutions lead to a smaller HOMO-LUMO gap, resulting in a red-shift in the absorption and fluorescence spectra compared to the parent anthracene. nih.govacs.org

The reactivity of anthracene derivatives is also heavily influenced by the nature and position of substituents. Electron-donating groups, such as hydroxyls, activate the anthracene core towards electrophilic substitution. Conversely, electron-withdrawing groups would deactivate the ring. researchgate.net The presence of hydroxyl groups at the peri-positions (1, 8, 9, 10) can lead to intramolecular hydrogen bonding, which can affect the planarity of the molecule and, consequently, its electronic properties and crystal packing. rsc.org

Computational studies, often employing density functional theory (DFT), are invaluable tools for elucidating the electronic structure of substituted anthracenes. acs.orgresearchgate.netsemanticscholar.org For instance, DFT calculations can predict how the substitution pattern alters the electron distribution and orbital energies. nih.govacs.org In the case of anthracene-1,5,9,10-tetrol, the hydroxyl groups are expected to significantly raise the HOMO energy level, making the molecule more susceptible to oxidation.

Strategies for Selective Functionalization of the Anthracene Core and its Derivatives

The synthesis of specifically substituted anthracene derivatives often requires multi-step procedures involving the use of protecting groups and regioselective reactions. nih.govbeilstein-journals.org For polyhydroxylated anthracenes like this compound, selective functionalization of the hydroxyl groups or the aromatic core presents a significant synthetic challenge due to the multiple reactive sites.

Strategies for selective functionalization often involve:

Protecting Group Chemistry: The hydroxyl groups can be protected with various moieties (e.g., ethers, esters) to allow for selective reactions at other positions on the anthracene core. The choice of protecting group is critical and depends on its stability under the desired reaction conditions and the ease of its subsequent removal.

Directed Ortho-Metalation (DoM): This strategy can be employed if a suitable directing group is present on the anthracene core. However, the inherent reactivity of the anthracene system can sometimes lead to side reactions.

Halogenation followed by Cross-Coupling: Introduction of halogen atoms at specific positions on the anthracene core provides handles for subsequent functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. beilstein-journals.orgresearchgate.net This approach allows for the introduction of a wide variety of substituents.

Stereoselective Synthesis: For certain derivatives, stereoselective methods can be employed to control the spatial arrangement of substituents, which is particularly important for applications in chiral recognition and catalysis. nih.gov

Recent advances in transition metal-catalyzed reactions have significantly expanded the toolkit for synthesizing complex anthracene derivatives with high selectivity. researchgate.net

Elucidation of Steric and Electronic Effects of Substituent Groups on Molecular Behavior

The introduction of substituent groups onto the this compound framework can dramatically alter its molecular behavior due to a combination of steric and electronic effects.

Electronic Effects:

Electron-donating groups (e.g., alkoxy, amino) further increase the electron density of the anthracene core, generally leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. nih.gov

Electron-withdrawing groups (e.g., cyano, nitro) have the opposite effect, lowering the energy of the frontier molecular orbitals and potentially leading to a blue-shift or quenching of fluorescence. researchgate.netrsc.org The Hammett parameter of a substituent can be correlated with the observed photophysical properties. nih.govresearchgate.net

Steric Effects:

Bulky substituents, particularly at the 9 and 10 positions, can induce a twist in the anthracene core, disrupting π-conjugation. rsc.org This can lead to changes in the photophysical properties, such as an increase in the fluorescence quantum yield by preventing π-π stacking and aggregation-caused quenching. researchgate.net

Steric hindrance can also influence the reactivity of the molecule by blocking certain reaction sites.

In the solid state, steric interactions play a crucial role in determining the molecular packing, which in turn affects the material's bulk properties, such as charge mobility in organic field-effect transistors. rsc.orgnih.gov

The interplay between steric and electronic effects is complex and often synergistic. For example, a bulky electron-donating group can simultaneously increase the electron density and induce a twisted conformation, leading to unique photophysical properties. mdpi.com

Investigation of Stereochemistry and Chiroptical Activity in Helical Anthracene Systems

When the anthracene core is incorporated into a helically twisted structure, it can exhibit chirality and unique chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). researchgate.netnih.gov Helicenes are a class of molecules characterized by their screw-shaped, non-planar arrangement of ortho-fused aromatic rings. biomedres.us

The synthesis of helical anthracene systems often involves multi-step procedures, and the resolution of the resulting racemic mixture into individual enantiomers is typically achieved by chiral high-performance liquid chromatography (HPLC). researchgate.netresearchgate.netrsc.orgacademie-sciences.fr

The chiroptical response of these helical systems is highly sensitive to their stereochemistry. The handedness of the helix (P for right-handed and M for left-handed) determines the sign of the Cotton effects in the CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra and help in the assignment of the absolute configuration of the enantiomers. acs.org

The dissymmetry factors (|gabs| for absorption and |glum| for luminescence) are measures of the chiroptical activity, with larger values indicating stronger chiral recognition. researchgate.netresearchgate.net Helical anthracene derivatives have shown promisingly high dissymmetry factors, making them attractive candidates for applications in chiral sensing, asymmetric catalysis, and chiroptical materials. researchgate.netnih.gov The helical structure can also influence the electronic properties by modulating the degree of π-orbital overlap along the helical axis.

Future Research Directions and Unexplored Avenues for Anthracene 1,5,9,10 Tetrol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

Currently, there are no established, high-yield synthetic routes specifically for Anthracene-1,5,9,10-tetrol. Future research must prioritize the development of such methods, focusing on modern synthetic principles. While general methods for creating anthracene (B1667546) derivatives exist, such as the Elbs reaction, Friedel-Crafts reactions, and various metal-catalyzed cyclizations, their applicability to this specific isomer is yet to be explored. beilstein-journals.orgyoutube.com

Key research objectives should include:

Regioselective Strategies: Developing synthetic pathways that precisely control the placement of the four hydroxyl groups on the anthracene core is paramount. This could potentially involve leveraging advanced directing groups or multi-step strategies starting from pre-functionalized precursors. Strategies for synthesizing other polyhydroxylated anthracenes, such as the reduction of corresponding anthraquinones, could serve as a starting point. beilstein-journals.orgbeilstein-journals.org

Green Chemistry Approaches: Emphasis should be placed on creating sustainable synthetic methods. This includes using environmentally benign solvents, reducing the number of synthetic steps to minimize waste, and employing catalytic rather than stoichiometric reagents. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product is a crucial aspect of modern synthesis. Future routes should be evaluated based on their atom economy to ensure efficiency and sustainability.

A comparative table of potential synthetic approaches is presented below, based on established methods for related compounds.

| Synthetic Approach | Potential Advantages for this compound | Potential Challenges |

| Modified Elbs Reaction | Potential for direct aromatization. | Harsh reaction conditions, often low yields and lack of regioselectivity. youtube.com |

| Friedel-Crafts Cyclization | Well-established for forming anthracene cores. beilstein-journals.orgyoutube.com | Requires specific precursors; regioselectivity can be difficult to control. |

| Metal-Catalyzed Annulation | High efficiency and potential for regioselectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net | Catalyst cost and sensitivity; optimization required for the specific target molecule. |

| Reduction of a Precursor Tetraone | A common method for producing hydroxylated anthracenes. beilstein-journals.org | Synthesis of the specific 1,5,9,10-anthracenetetraone precursor may be challenging. |

Exploration of Advanced Photochemical Transformations and Their Applications in Chemical Synthesis

Anthracene and its derivatives are well-known for their rich photochemistry, including photodimerization and photooxidation reactions. mdpi.comacs.org The electronic properties conferred by the four hydroxyl groups in this compound are expected to significantly influence its interaction with light, opening up avenues for novel photochemical transformations.

Future research should focus on:

Photooxygenation and Endoperoxide Formation: Investigating the reaction of this compound with singlet oxygen to form endoperoxides. mdpi.comacs.org The stability and subsequent thermal or photochemical reactions of these endoperoxides could lead to new synthetic intermediates. fu-berlin.de

Photodimerization Studies: Exploring the [4+4] cycloaddition of the molecule upon UV irradiation. The substitution pattern will likely influence the stereochemistry and stability of the resulting dimer, which could have applications in molecular switches or data storage. mdpi.com

Electron Transfer Photochromism: Investigating light-induced electron transfer processes, which could lead to photochromic materials. Coordination of the hydroxyl groups to metal centers could facilitate such processes, creating materials that change color upon irradiation. nih.gov

Rational Design of Multi-Responsive Supramolecular Systems for Dynamic Functionality

The hydroxyl groups of this compound are ideal for forming non-covalent interactions, particularly hydrogen bonds. This makes the molecule an excellent candidate for building block in supramolecular chemistry. researchgate.net

Promising areas of investigation include:

Self-Assembly: Studying the spontaneous organization of the molecule into larger, well-defined structures in solution and in the solid state. The interplay of hydrogen bonding and π-π stacking could lead to the formation of gels, liquid crystals, or porous materials. researchgate.net

Host-Guest Chemistry: Designing and synthesizing cage-like structures or macrocycles incorporating the this compound unit. These could act as hosts for small molecules, with potential applications in sensing, catalysis, or controlled release.

Stimuli-Responsive Systems: Creating supramolecular assemblies that can be altered by external stimuli such as light, temperature, or the presence of specific chemicals. The photoactivity of the anthracene core combined with the hydrogen-bonding capability of the hydroxyl groups could lead to multi-responsive materials. acs.org

Integration into Emerging Smart Materials and Advanced Device Architectures

The unique electronic and photophysical properties expected for this compound make it a promising candidate for incorporation into advanced materials and devices. researchgate.net Anthracene derivatives are already used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.net

Future research should explore: